Caerin 1.11
Description
Caerin 1.1 is a host-defense peptide derived from the skin secretions of Australian tree frogs (Litoria spp.), first isolated in the 1990s. It is a 25-residue cationic peptide with a helical-bend-helix structure stabilized in membrane-mimetic environments like trifluoroethanol (TFE) or dodecylphosphocholine (DPC) micelles . This amphipathic structure enables Caerin 1.1 to disrupt microbial membranes via a carpet-like mechanism, forming pores or thinning lipid bilayers . It exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, fungi, enveloped viruses (e.g., HIV), and even cancer cells .
Key structural features critical for its activity include:
- Two α-helical regions (residues 2–11 and 17–24) with opposing hydrophobic and hydrophilic faces.
- A flexible hinge region (residues 12–16) that facilitates conformational adaptability to membrane curvature .
- Cationic residues (e.g., Lys11, His24) promoting electrostatic interactions with negatively charged microbial membranes .
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GLFSVLGSVAKHVVPRVVPVIAEHLG |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Caerin Peptides
2.1. Caerin 1.4
- Structural Differences : Caerin 1.4 shares >90% sequence homology with Caerin 1.1 but substitutes Val5 and Gly7 with serine residues, reducing hydrophobicity in the N-terminal helix .
- Activity Profile :
- Mechanistic Insight : The reduced hydrophobicity in the N-terminal helix may weaken membrane insertion, but the increased polar surface area could enhance binding to specific lipid components in E. coli and S. aureus .
2.2. Caerin 1.9
- Enhanced Antimicrobial Activity :
- MIC Values : Caerin 1.9 exhibits lower MICs than Caerin 1.1 against methicillin-resistant S. aureus (MRSA) (3.75–15 µg/mL vs. 30 µg/mL) and Acinetobacter baumannii (7.5 µg/mL vs. 15 µg/mL) .
- Inhibition Zones : In agar diffusion assays, Caerin 1.9 produces larger zones (18 mm vs. 15 mm for Caerin 1.1) against MRSA, outperforming polymyxin B (11–12 mm) .
- Synergy with Caerin 1.1 : The combination shows additive effects (FICI = 0.5–1.0) against MRSA and A. baumannii, likely due to complementary membrane-targeting mechanisms .
2.3. Other Caerin Variants
- Caerin 1.2, 1.10, and 1.20 : Broad-spectrum peptides with anti-HIV activity but higher toxicity to beneficial Lactobacillus species compared to Caerin 1.9 .
- Caerin 1.3 and 1.4 : Naturally occurring analogs with reduced activity due to substitutions (e.g., Lys11→Gln in Caerin 1.3), highlighting the importance of cationic charge .
- Engineered Variants: Caerin 1.1 mod 7: Substitutes Glu and His with Ala, increasing hydrophobicity but also toxicity to Lactobacillus . Caerin 1.9 sm: A synthetic variant (Val13→Leu) with stronger inhibition of L. rhamnosus, underscoring the sensitivity of activity to minor sequence changes .
Mechanistic and Functional Divergence
Structural Determinants of Activity
- Helical Flexibility : The hinge region in Caerin 1.1 allows adaptation to membrane curvature, critical for pore formation in curved membranes (e.g., bacterial vesicles) .
- Hydrophobic Face : Strong hydrophobicity in Caerin 1.1’s N-terminal helix enhances membrane insertion, while Caerin 1.4’s reduced hydrophobicity limits this .
- Cationic Charge : Positively charged residues (e.g., Lys11) mediate initial electrostatic binding to microbial membranes, a feature diminished in less active variants like Caerin 1.3 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
